molecular formula C16H20N2O B025992 Huperzine b CAS No. 103548-82-9

Huperzine b

Cat. No. B025992
M. Wt: 256.34 g/mol
InChI Key: YYWGABLTRMRUIT-HWWQOWPSSA-N
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Description

Synthesis Analysis

The synthesis of Huperzine B has been achieved through several innovative approaches. A divergent total synthesis approach has enabled the efficient synthesis of Huperzine B along with its congeners, huperzine A and huperzine U, from (R)-pulegone, featuring key steps such as palladium-catalyzed Buchwald-Hartwig coupling and Heck cyclization reactions (Ding et al., 2014). This method has provided a pathway to synthesize Huperzine B efficiently, contributing to the understanding of its molecular complexity and facilitating further study.

Molecular Structure Analysis

The molecular structure of Huperzine B has been established through synthetic efforts, revealing that it shares the same set of absolute stereochemistries with its congeners. The synthesis efforts have also supported the role of Huperzine B in the biosynthesis of Huperzine A, suggesting a common biosynthetic pathway for these alkaloids (Ding et al., 2014).

Chemical Reactions and Properties

Research has shown that Huperzine B undergoes various chemical reactions that are crucial for its synthesis and modification. These reactions include cyclobutane synthesis and fragmentation, which are part of a cascade route to synthesize the Lycopodium alkaloid Huperzine A, suggesting potential similarities in the reactivity of Huperzine B (White et al., 2015).

Physical Properties Analysis

While specific studies directly detailing the physical properties of Huperzine B are limited, the synthesis and structural elucidation efforts provide indirect insights into its physical characteristics. The processes involved in the synthesis and isolation of Huperzine B suggest it to be a compound with significant stability under various chemical conditions, which is important for its handling and storage.

Chemical Properties Analysis

The chemical properties of Huperzine B, such as its reactivity and interactions with other molecules, are inferred from its synthesis and the chemical reactions it undergoes. For example, the ability of Huperzine B to participate in Buchwald-Hartwig coupling and Heck cyclization reactions indicates its potential for chemical modifications and the introduction of functional groups, which could be explored for various non-pharmacological applications (Ding et al., 2014).

Scientific Research Applications

Neuroprotection

  • Summary of Application : Huperzine B is an alkaloid originally isolated from H. serrata with neuroprotective activity . It selectively binds to acetylcholinesterase (AChE) over butyrylcholinesterase (BChE; IC 50 s = 8.2 and 157 µM, respectively) .
  • Methods of Application : Huperzine B (0.1-100 µM) increases the viability of PC12 cells in a model of hydrogen peroxide-induced cell injury . It increases glutathione peroxidase (GPX) and catalase (CAT) activities, and decreases malondialdehyde (MDA) levels, in PC12 cells in a model of hydrogen peroxide-induced cell injury when used at concentrations ranging from 10 to 100 µM .
  • Results or Outcomes : Huperzine B has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases .

Alzheimer’s Disease Treatment

  • Summary of Application : Huperzine B is under investigation as an acetylcholinesterase inhibitor . Clinical trials in China have shown that huperzine B is comparably effective to the drugs currently on the market, and may even be somewhat safer in terms of side effects .
  • Results or Outcomes : The outcomes of these clinical trials suggest that Huperzine B could be a promising candidate for the treatment of Alzheimer’s disease .

Biosynthesis in vitro

  • Summary of Application : Huperzine A and Huperzine B can be produced in vitro from Huperzia selago gametophytes .
  • Methods of Application : Axenic tissue cultures were established using spores collected from the sporophytes growing in the wild . The prothalia were obtained after 7–18 months .
  • Results or Outcomes : The huperzine A content in the gametophytes was very high and ranged from 0.74 mg/g to 4.73 mg/g DW . The highest yield HupA biosynthesis at >4 mg/g DW was observed on W/S medium without growth regulators at 8 to 24 weeks of culture . The highest HupB content ranged from 0.10 mg/g to 0.52 mg/g DW and was obtained on the same medium .

Multitarget Therapeutic Effects

  • Summary of Application : Huperzine A, a purified alkaloid compound extracted from Huperzia serrata, has been found to have multitarget potential therapeutic effects in diverse pathologies, with an emphasis on Alzheimer’s disease pathogenesis .
  • Results or Outcomes : The therapeutic implementation of this drug could provide decisive insights into Alzheimer’s disease therapeutics and various other pathologies along with preventive and curative management .

In Vitro Culture

  • Summary of Application : Huperzine A and Huperzine B can be produced in vitro from Huperzia selago gametophytes .
  • Methods of Application : Axenic tissue cultures were established using spores collected from the sporophytes growing in the wild . The prothalia were obtained after 7–18 months .
  • Results or Outcomes : The results demonstrate the superiority of H. selago gametophyte cultures, with the level of HupA biosynthesis approximately 42% higher compared to sporophyte cultures and 35-fold higher than when the alkaloid was isolated from H. serrata, its current source for the pharmaceutical industry .

Disease-Modifying Activity on Alzheimer’s Disease

  • Summary of Application : Huperzine A, a natural cholinesterase (AChE) inhibitor isolated from the Chinese herb Huperzia Serrata, has been used as a dietary supplement in the United States and a drug in China for therapeutic intervention on Alzheimer’s disease (AD) .
  • Results or Outcomes : The outcomes showed that Huperzine A displayed AChE inhibition, ChAT activity enhancement, memory improvement, and Aβ decreasing activity, indicating the disease-modifying effect of Huperzine A .

Safety And Hazards

Huperzine B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(1R,9R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWGABLTRMRUIT-HWWQOWPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908464
Record name 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol
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Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Huperzine B has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer's disease.
Record name Huperzine B
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Product Name

Huperzine b

CAS RN

103548-82-9
Record name Huperzine B
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Record name Huperzine B
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URL https://www.drugbank.ca/drugs/DB03348
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Record name 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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